molecular formula C14H20N6O2 B2962657 7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923508-74-1

7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2962657
CAS No.: 923508-74-1
M. Wt: 304.354
InChI Key: OPGARNASIGLURT-UHFFFAOYSA-N
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Description

7-Butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a purine core fused with a triazine ring at the f-bond position. The molecule contains a butyl substituent at the 7-position and methyl groups at the 3-, 4-, and 9-positions. This structural configuration distinguishes it from other triazino-purine derivatives, where substituents and ring fusion positions (e.g., e-bond vs. f-bond) significantly influence physicochemical and biological properties .

Properties

IUPAC Name

7-butyl-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-5-6-7-19-12(21)10-11(18(4)14(19)22)15-13-17-16-8(2)9(3)20(10)13/h9H,5-7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGARNASIGLURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound belongs to the class of triazino-purines and features a complex structure that may contribute to its biological activity. The structural formula can be represented as follows:

C14H20N6O2\text{C}_{14}\text{H}_{20}\text{N}_6\text{O}_2

Biological Activity Overview

Research indicates that compounds similar to 7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine exhibit a range of biological activities:

  • Antiproliferative Effects : Several studies have demonstrated that triazino-purines can inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against HeLa cells with IC50 values ranging from 3.8 µM to over 100 µM depending on structural modifications .
  • Mechanisms of Action : The mechanisms often involve induction of apoptosis and disruption of cellular proliferation pathways. For example, compounds with specific structural motifs have been linked to apoptosis through caspase activation .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various triazino-purine derivatives. The results indicated that modifications in the chemical structure significantly influenced their activity against pancreatic adenocarcinoma cells (CFPAC-1). The most effective derivative exhibited an IC50 value of 0.79 µM .

Case Study 2: Structural Optimization

Another research focused on optimizing the structure of triazino-purines to enhance their biological activity. It was found that introducing specific linkers improved their growth-inhibitory effects on tumor cells while reducing toxicity to normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A0.79CFPAC-1 (Pancreatic)Apoptosis induction
Compound B3.8HeLaCaspase activation
Compound C>100HFF-1 (Normal Cells)Minimal activity

Comparison with Similar Compounds

Key Observations:

e-bond vs. f-bond fusion (e.g., Compound 53 in vs. target compound) alters ring strain and electronic distribution, impacting biological activity.

Synthetic Pathways :

  • The target compound and its analogs are synthesized via intramolecular cyclocondensation of diazonium salts or hydrazine derivatives (e.g., ) .
  • Substituents like chlorophenyl or benzyl groups require additional steps, such as nucleophilic substitution or Friedel-Crafts alkylation .

Pharmacokinetic Considerations

  • Metabolic Stability : Chlorinated derivatives (e.g., ) may resist oxidative metabolism due to electron-withdrawing effects, extending half-life.

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